molecular formula C17H25ClN2O2 B13043560 Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hcl

Cat. No.: B13043560
M. Wt: 324.8 g/mol
InChI Key: SBWJDNLOQOAUJE-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride typically involves the reaction of benzylamine with a spirocyclic lactam intermediate. The reaction conditions often include the use of organic solvents such as dichloromethane or ethanol, and the reaction is usually carried out under reflux conditions to ensure complete conversion .

Industrial Production Methods

In an industrial setting, the production of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride may involve large-scale batch reactors. The process would include the purification of the final product through recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, thereby modulating biochemical pathways. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its involvement in the inhibition of protein synthesis and cell proliferation .

Comparison with Similar Compounds

Similar Compounds

  • 1,8-Diazaspiro[4.5]decane-7-carboxylate
  • 1,8-Diazaspiro[4.6]undecane-7-carboxylate
  • Benzyl 1,8-diazaspiro[4.5]decane-8-carboxylate

Uniqueness

Benzyl 1,8-diazaspiro[4.6]undecane-8-carboxylate hydrochloride is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

benzyl 1,9-diazaspiro[4.6]undecane-9-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c20-16(21-14-15-6-2-1-3-7-15)19-12-5-9-17(10-13-19)8-4-11-18-17;/h1-3,6-7,18H,4-5,8-14H2;1H

InChI Key

SBWJDNLOQOAUJE-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CCCN(CC2)C(=O)OCC3=CC=CC=C3)NC1.Cl

Origin of Product

United States

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